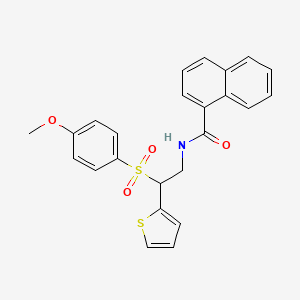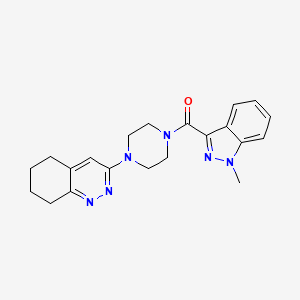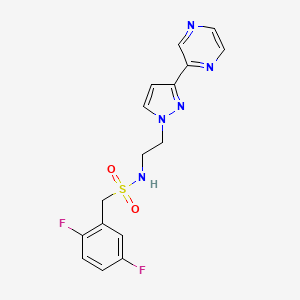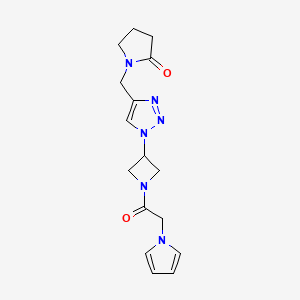![molecular formula C7H4BrN3 B2696715 5-Bromopyrido[4,3-d]pyrimidine CAS No. 2138233-50-6](/img/structure/B2696715.png)
5-Bromopyrido[4,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyrido[4,3-d]pyrimidine is a chemical compound with the formula C4H3BrN2. It has a molecular weight of 158.984 . This compound is part of a larger family of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
There are several methods for synthesizing this compound. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc. This process allows access to pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 . Another method involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines and subsequent cyclization with DMF–DMA or HC(OEt)3 .Molecular Structure Analysis
The molecular structure of this compound has been determined using various techniques such as 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound has also been determined by X-ray diffraction . Density functional theory (DFT) by the B3LYP method has been used to further explore the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, the compound can undergo reactions with guanidines, amidines, and formamide to form amino-substituted pyrimido[4,5-d]pyrimidines . The reaction is sensitive to the presence of traces of water in the reaction mixture .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Aplicaciones Científicas De Investigación
Mutagenic Effects and Phage Research : 5-Bromopyrido[4,3-d]pyrimidine analogues, like 5-bromodeoxyuridine, have been studied for their mutagenic effects on T4 phages. These studies help in understanding the genetic mutations and phage growth inhibition (Freese, 1959).
Cell Viability and DNA Synthesis : Research has been conducted on the effects of light on the viability and DNA synthesis of mammalian cells preincubated with brominated pyrimidines like 5-bromodeoxyuridine. This research is significant in understanding how light affects DNA synthesis in cells treated with these compounds (Yang, Hahn, & KERSEN-BAX, 1970).
Neuroblastoma Differentiation : Studies have shown that 5-bromodeoxyuridine can induce the differentiation of mouse neuroblastoma cells to cells resembling mature neurons. This finding is crucial for understanding cellular differentiation and neurobiology (Schubert & Jacob, 1970).
Radiosensitizing Effects : The halogenated pyrimidine analogs, including bromodeoxyuridine, have been explored as potential clinical radiosensitizers. Their effect on cellular radiation and DNA damage is an area of ongoing research (Kinsella, Dobson, Mitchell, & Fornace, 1987).
Tracking DNA Synthesis : Thymidine analogues like 5-bromo-2-deoxyuridine have been used to tag dividing cells for studying DNA synthesis. This application is significant in fields like stem cell research, cancer biology, and parasitology (Cavanagh, Walker, Norazit, & Meedeniya, 2011).
Antiviral Activity : Some 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibitory activity against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Spectroscopic and Computational Analysis : Spectroscopic investigations and computational analysis of 5-bromo-2-hydroxy pyrimidine have been conducted to understand its molecular structure and properties, contributing to pharmaceutical and chemical research (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).
Chemical Synthesis and Biological Activities : The synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction using 5-bromo-2-methylpyridin-3-amine has been explored, providing insights into new chemical compounds with potential biological activities (Ahmad et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that pyrido[2,3-d]pyrimidine derivatives demonstrate antitumor, antibacterial, anti-inflammatory, and antimicrobial activities .
Biochemical Pathways
It’s known that pyrido[2,3-d]pyrimidine derivatives can influence various biological pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that pyrido[2,3-d]pyrimidine derivatives can have antitumor, antibacterial, anti-inflammatory, and antimicrobial effects .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromopyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3/c8-7-5-3-9-4-11-6(5)1-2-10-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGWSAXCMREUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=CN=CN=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2696635.png)

![3,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2696637.png)

![3-(3-chloro-4-methylphenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2696640.png)



![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2696644.png)


![1-(3,4-dimethylphenyl)-4-isopropyl-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2696649.png)
